N-(4-carbamoylphenyl)-1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide

Description

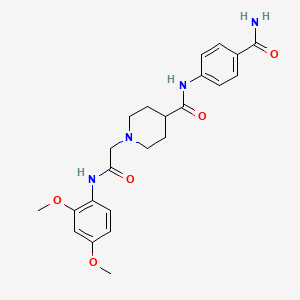

This compound features a piperidine-4-carboxamide core, with two distinct substituents:

- A 2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl group attached to the piperidine nitrogen.

- A 4-carbamoylphenyl moiety linked via the carboxamide bond.

The structure integrates multiple functional motifs:

- Methoxy groups (2,4-dimethoxyphenyl), which enhance lipophilicity and influence receptor binding.

- Amide bonds that stabilize interactions with biological targets, such as enzymes or receptors.

While direct biological data for this compound is unavailable in the provided evidence, its design aligns with carboxamide derivatives known for roles in enzyme inhibition and receptor modulation.

Properties

IUPAC Name |

N-(4-carbamoylphenyl)-1-[2-(2,4-dimethoxyanilino)-2-oxoethyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O5/c1-31-18-7-8-19(20(13-18)32-2)26-21(28)14-27-11-9-16(10-12-27)23(30)25-17-5-3-15(4-6-17)22(24)29/h3-8,13,16H,9-12,14H2,1-2H3,(H2,24,29)(H,25,30)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDUMWIUISBFJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NC3=CC=C(C=C3)C(=O)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-carbamoylphenyl)-1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide, a compound with a complex structure, has garnered attention in recent years for its potential biological activities, particularly in the realm of cancer treatment and kinase inhibition. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 372.43 g/mol. Its structure includes a piperidine ring, which is known for its pharmacological relevance, particularly in the development of various therapeutic agents.

Research indicates that this compound may exert its biological effects primarily through the inhibition of specific kinases involved in cancer cell proliferation. Kinases such as VEGFR (Vascular Endothelial Growth Factor Receptor), ERK (Extracellular signal-Regulated Kinase), and Abl (Abelson murine leukemia viral oncogene homolog) have been identified as critical targets for cancer therapy. The compound's ability to inhibit these kinases suggests a multitarget approach that could enhance therapeutic efficacy while minimizing side effects associated with single-target drugs .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit significant anti-proliferative effects against various cancer cell lines. For instance:

- HepG2 Cells : A notable derivative showed an IC50 value of 11.3 μM, indicating effective inhibition of cell growth.

- K562 Cells : Another derivative exhibited an IC50 value of 4.5 μM, showcasing enhanced potency against cells with hyperactive kinase profiles .

These results suggest that the compound may induce apoptosis in cancer cells through multiple signaling pathways.

Case Studies

-

Case Study on Hepatocellular Carcinoma :

- A study evaluated the effects of the compound on HepG2 cells, revealing that it significantly reduced cell viability and induced apoptosis. The mechanism was linked to the downregulation of ERK signaling pathways, which are often overactive in cancer cells.

- Case Study on Chronic Myeloid Leukemia :

Data Table: Summary of Biological Activities

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HepG2 | 11.3 | ERK pathway inhibition |

| K562 | 4.5 | Abl kinase inhibition |

| MCF-7 (Breast) | 15.0 | VEGFR inhibition |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through structure-activity relationship studies. Modifications to the piperidine ring and substitutions on the aromatic moieties have been shown to influence potency and selectivity towards specific kinases.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs from the evidence, highlighting differences in core scaffolds, substituents, and functional groups:

Key Observations

Core Scaffold Flexibility: The target compound’s piperidine core (6-membered ring) offers greater conformational flexibility compared to pyrrolidine (5-membered, ) or piperazine (). This may enhance target engagement in diverse binding pockets . Dihydropyridine () introduces planarity, favoring interactions with ion channels, unlike the non-aromatic piperidine .

The 4-carbamoylphenyl group differentiates the target from analogs with halophenyl () or iodophenyl () substituents, likely altering selectivity profiles .

Functional Group Diversity :

- Thioamide () and thioether () groups introduce sulfur-based interactions, absent in the target compound’s amide-dominated structure .

- The fluorophenyl group () may confer electronic effects distinct from the target’s methoxy-rich substituents .

Synthetic Considerations :

- Synthesis of the target compound may parallel methods in (e.g., amide coupling via tert-butyl carbamate intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.